{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methylphenyl group, an oxazole ring, a thiophene ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzenesulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the thiophene ring: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Formation of the piperazine ring: This step may involve nucleophilic substitution reactions to introduce the piperazine moiety.
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and may exhibit similar biological activities.
Oxazole derivatives: Compounds containing the oxazole ring are known for their diverse biological activities.
Thiophene derivatives: These compounds are studied for their potential in medicinal chemistry and materials science.
The uniqueness of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE lies in its combination of multiple functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H23N3O4S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C25H23N3O4S2/c1-18-9-11-19(12-10-18)22-26-23(34(30,31)20-6-3-2-4-7-20)25(32-22)28-15-13-27(14-16-28)24(29)21-8-5-17-33-21/h2-12,17H,13-16H2,1H3 |
InChI Key |
URCBXZLKAILNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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